

peer-reviewed literature on the properties of 2-(3-Chlorophenyl)ethanol

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethanol

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An In-Depth Technical Guide to **2-(3-Chlorophenyl)ethanol**: Properties, Synthesis, and Comparative Analysis

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed examination of **2-(3-Chlorophenyl)ethanol**, also known as 3-Chlorophenethyl Alcohol, a halogenated aromatic alcohol with potential applications in medicinal chemistry and material science.[1] We will delve into its physicochemical properties, synthesis methodologies, and provide a comparative analysis with structurally related alternatives, supported by experimental data and protocols.

Physicochemical Profile of 2-(3-Chlorophenyl)ethanol

2-(3-Chlorophenyl)ethanol is a derivative of phenethyl alcohol, characterized by a chlorine atom at the meta position of the phenyl ring.[1] This substitution significantly influences its physical and chemical properties compared to the parent compound. At room temperature, it exists as a colorless to light yellow clear liquid.[2]

A summary of its key physicochemical properties is presented below:

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ ClO	[1][2]
Molecular Weight	156.61 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid	[2]
Purity	>98.0% (GC)	[2]
Boiling Point	79 °C at 0.3 mmHg; 257.2 °C at 760 mmHg	[2][3]
Density (Specific Gravity)	1.18 g/cm ³ (20/20)	[2]
Refractive Index	1.55	[2]
Synonyms	3-Chlorophenethyl Alcohol, m-Chlorophenethyl alcohol	[2][3][4]
CAS Number	5182-44-5	[1][2]

The liquid state of **2-(3-Chlorophenyl)ethanol** at ambient temperature makes it a versatile reagent in various synthetic applications. Its boiling point indicates relatively low volatility under standard conditions, which is a key consideration for handling and reaction control.

Synthesis of 2-(3-Chlorophenyl)ethanol

The synthesis of **2-(3-Chlorophenyl)ethanol** can be achieved through several established organic chemistry routes. A common and effective method is the Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde.[1]

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of **2-(3-Chlorophenyl)ethanol** from 3-chlorophenylmagnesium bromide and acetaldehyde. The causality behind this choice of reactants lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond.

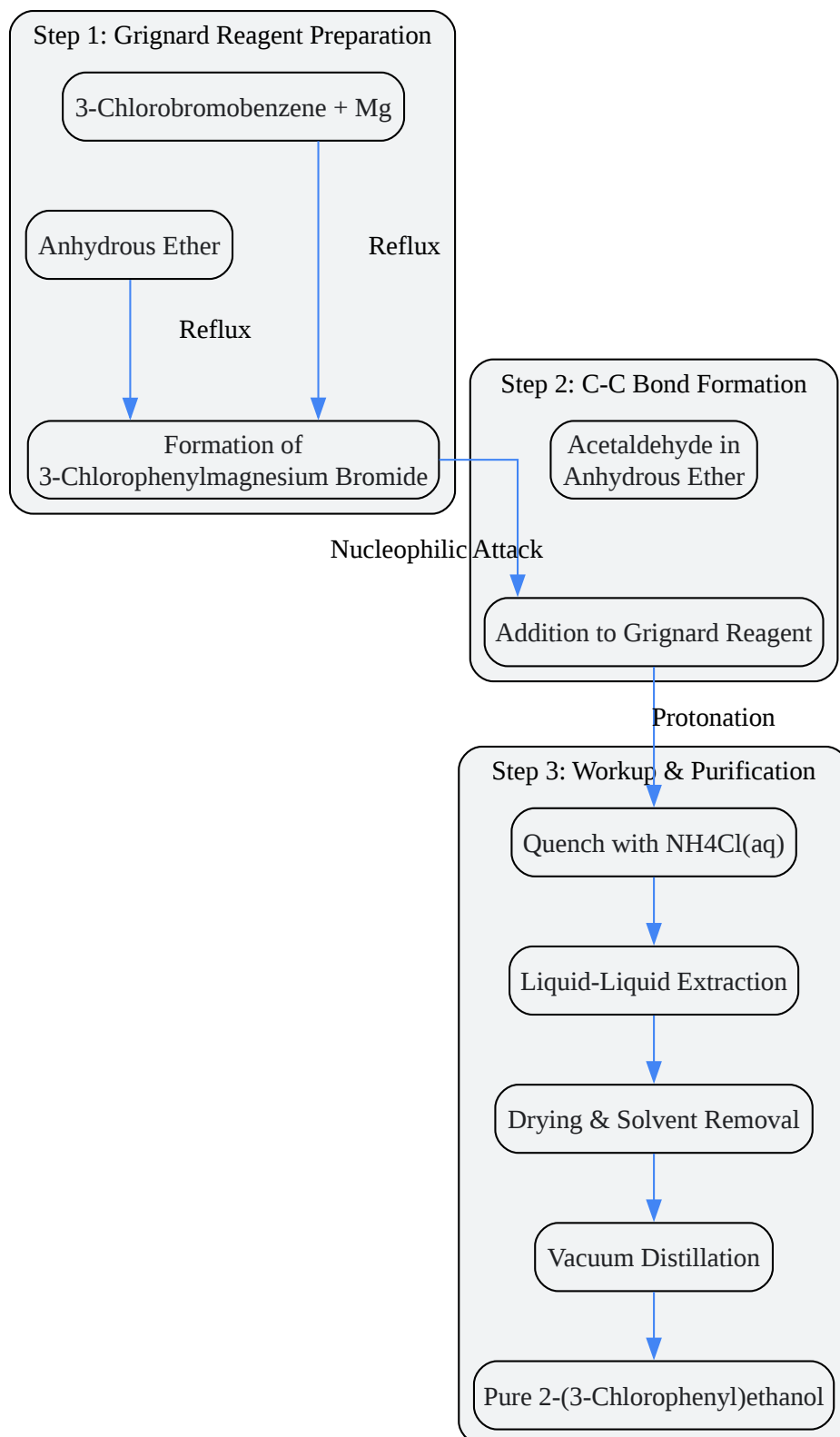
Materials:

- 3-chlorobromobenzene
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Acetaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 3-chlorobromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed. This forms 3-chlorophenylmagnesium bromide.
- **Reaction with Acetaldehyde:** The Grignard solution is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10°C. The acetaldehyde is the electrophile that will be attacked by the nucleophilic Grignard reagent.
- **Quenching:** After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide to yield the final alcohol product.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-(3-Chlorophenyl)ethanol**. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram



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Caption: Grignard synthesis workflow for **2-(3-Chlorophenyl)ethanol**.

Comparative Analysis with Structural Alternatives

To better understand the properties of **2-(3-Chlorophenyl)ethanol**, it is useful to compare it with its parent compound, 2-phenylethanol, and its positional isomers, 2-(2-chlorophenyl)ethanol and 2-(4-chlorophenyl)ethanol.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³)
2-Phenylethanol	C ₈ H ₁₀ O	122.16	218.2	-27	1.017
2-(2-Chlorophenyl)ethanol	C ₈ H ₉ ClO	156.61	118-120 (10 mmHg)	N/A	1.196
2-(3-Chlorophenyl)ethanol	C ₈ H ₉ ClO	156.61	257.2 (760 mmHg)	N/A	1.18
2-(4-Chlorophenyl)ethanol	C ₈ H ₉ ClO	156.61	112-114 (7 mmHg)	14-16	1.185

Data for alternatives sourced from publicly available chemical databases.

The introduction of a chlorine atom increases the molecular weight, boiling point, and density compared to 2-phenylethanol.[5][6] The position of the chlorine atom also has a noticeable effect on the boiling and melting points of the isomers.

Functional Comparison:

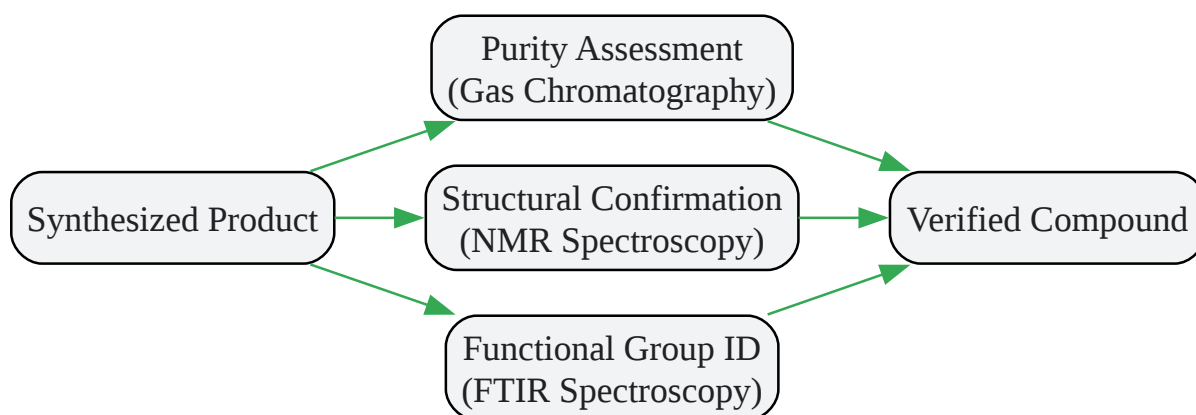
- 2-Phenylethanol: Widely used as a fragrance component due to its pleasant floral odor and as an antimicrobial preservative in cosmetics and pharmaceuticals.[6][7] It serves as a valuable benchmark for the sensory and biological properties of its derivatives.

- Chlorinated Isomers: Halogenated aromatic compounds are often investigated for enhanced biological activity. While specific data for **2-(3-Chlorophenyl)ethanol** is limited, related compounds like 1-(2-chlorophenyl)ethanol are known intermediates in the synthesis of pharmaceuticals, including kinase inhibitors.[8] The presence of the chlorine atom can alter lipophilicity and metabolic stability, which are key parameters in drug design. Research into chloro-aromatic compounds has also suggested potential interactions with neurological pathways, such as serotonin receptors, although this is an area requiring further investigation.[9]

Standard Characterization Protocols

To ensure the identity and purity of synthesized **2-(3-Chlorophenyl)ethanol**, a combination of analytical techniques is employed.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for compound characterization.

Protocol 1: Purity Determination by Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The area under the peak is proportional to the amount of the compound, allowing for purity assessment.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **2-(3-Chlorophenyl)ethanol** in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- **Instrument Setup:** Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
- **Injection:** Inject 1 μ L of the sample into the heated injection port.
- **Temperature Program:** Run a temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping up to 250°C at 10°C/min.
- **Data Analysis:** Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure.

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:** Acquire a proton NMR spectrum. The expected signals for **2-(3-Chlorophenyl)ethanol** would include multiplets for the aromatic protons, and two triplets for the ethyl chain protons, along with a singlet for the hydroxyl proton.
- **^{13}C NMR Acquisition:** Acquire a carbon NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.
- **Data Interpretation:** Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum matches the expected structure of **2-(3-Chlorophenyl)ethanol**.^[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **2-(3-Chlorophenyl)ethanol**.

- Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).^[2]
- Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.
- Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Wash hands thoroughly after handling.
- Storage: Store in a cool, dark place, in a tightly sealed container.^[2]

Conclusion

2-(3-Chlorophenyl)ethanol is a valuable chemical intermediate with a distinct set of physicochemical properties shaped by its chlorinated aromatic structure. While its applications are still under exploration, its structural similarity to biologically active molecules makes it a compound of interest for further research in medicinal chemistry and materials science. Understanding its synthesis, properties, and how it compares to related compounds like phenylethanol and its other isomers is crucial for any scientist working with this class of molecules. The experimental protocols provided in this guide offer a framework for the synthesis and validation of this compound in a research setting.

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